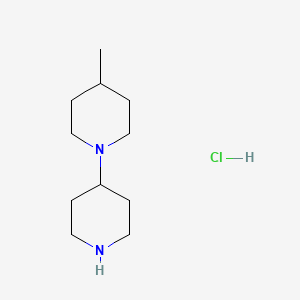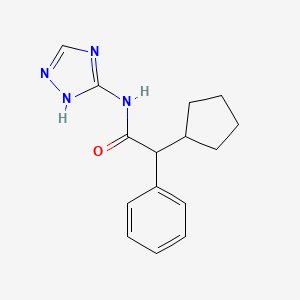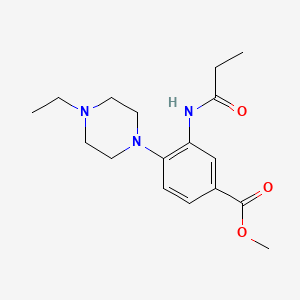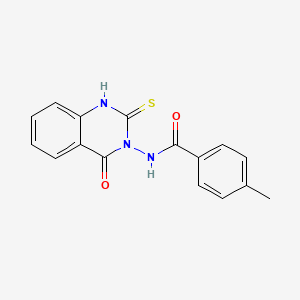![molecular formula C16H16ClN3O4S2 B12483256 2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfanyl group, a chlorobenzenesulfonyl group, and an acetamide moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with a suitable acylating agent to form the benzylsulfanyl intermediate. This intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under controlled conditions to introduce the sulfonyl group. Finally, the resulting compound is coupled with an appropriate amine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and enzyme inhibition.
Medicine: Its potential antimicrobial and anticancer properties are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity to specific targets, while the acetamide moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)benzenecarboxylic acid: Shares the benzylsulfanyl group but differs in the presence of a carboxylic acid moiety.
2-chlorobenzenesulfonyl chloride: Contains the chlorobenzenesulfonyl group but lacks the benzylsulfanyl and acetamide groups.
Uniqueness
2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity provides opportunities for fine-tuning its properties for specific uses in research and industry.
This detailed article provides a comprehensive overview of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16ClN3O4S2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(2-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C16H16ClN3O4S2/c17-13-8-4-5-9-14(13)26(23,24)20-16(22)19-18-15(21)11-25-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H2,19,20,22) |
InChI Key |
UHMBXLZKBKIJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
amino}acetic acid hydrochloride](/img/structure/B12483183.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)


![Potassium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12483193.png)
![1-[2-(benzyloxy)naphthalen-1-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12483194.png)
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate](/img/structure/B12483202.png)

![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12483225.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)
